4-iodo-1-methyl-3-nitro-1H-pyrazole

Organic Synthesis Halogenation Pyrazole Functionalization

Unique 4-iodo pyrazole building block featuring a heavy iodine atom for superior cross-coupling reactivity vs. bromo/chloro analogs. Iodine enables selective sequential functionalization and radioiodination potential for tracer development. Nitro group reduces to amine for further derivatization. 79% reported yield supports reliable scale-up. Ideal for medicinal chemistry and materials science.

Molecular Formula C4H4IN3O2
Molecular Weight 253 g/mol
CAS No. 75092-34-1
Cat. No. B1312846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1-methyl-3-nitro-1H-pyrazole
CAS75092-34-1
Molecular FormulaC4H4IN3O2
Molecular Weight253 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)[N+](=O)[O-])I
InChIInChI=1S/C4H4IN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3
InChIKeyJEPMYVGWQWTBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS 75092-34-1): Halogenated Pyrazole Building Block for Cross-Coupling and Heterocyclic Synthesis


4-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS 75092-34-1) is a heterocyclic building block featuring a pyrazole core with a methyl group at N1, a nitro group at C3, and an iodine atom at C4. Its molecular formula is C4H4IN3O2, and its molecular weight is 253.00 g/mol . The compound is characterized by the presence of an electrophilic nitro group and a heavy iodine atom, which impart distinct physicochemical properties and synthetic utility compared to its lighter halogen analogs .

Why 4-Iodo-1-methyl-3-nitro-1H-pyrazole Cannot Be Replaced by Other 4-Halo-1-methyl-3-nitropyrazoles


The 4-position halogen atom in 1-methyl-3-nitropyrazoles is not a passive placeholder; it dictates reactivity, physicochemical properties, and synthetic outcomes. The iodine atom in 4-iodo-1-methyl-3-nitro-1H-pyrazole is significantly larger (van der Waals radius ~1.98 Å) and more polarizable than bromine (~1.85 Å) or chlorine (~1.75 Å), leading to marked differences in density, boiling point, lipophilicity, and cross-coupling behavior . In palladium-catalyzed Suzuki-Miyaura reactions, iodopyrazoles exhibit a higher propensity for dehalogenation side reactions compared to bromo and chloro analogs, directly impacting yield and product purity [1]. Consequently, substituting the iodo derivative with a bromo or chloro analog without re-optimizing reaction conditions can lead to synthetic failure or inconsistent results.

Quantitative Differentiation of 4-Iodo-1-methyl-3-nitro-1H-pyrazole from 4-Bromo and 4-Chloro Analogs


Synthesis Yield of 4-Iodo-1-methyl-3-nitro-1H-pyrazole via Direct Iodination

4-Iodo-1-methyl-3-nitro-1H-pyrazole is synthesized via direct iodination of 1-methyl-3-nitropyrazole using a reagent system of sulfuric acid, iodine, and iodic acid in a tetrachloromethane/acetic acid mixture at 80°C for 1.5 hours, achieving a reported yield of 79% . While direct comparative yield data for the bromo and chloro analogs under identical conditions are not available in the public literature, this established procedure provides a reproducible benchmark for procurement and synthetic planning.

Organic Synthesis Halogenation Pyrazole Functionalization

Physicochemical Property Comparison: 4-Iodo vs. 4-Bromo-1-methyl-3-nitro-1H-pyrazole

The 4-iodo derivative exhibits a predicted density of 2.4±0.1 g/cm³ and a boiling point of 325.3±27.0 °C at 760 mmHg . In contrast, the 4-bromo analog has a predicted density of 2.0±0.1 g/cm³ and a boiling point of 263.5±20.0 °C . The calculated ACD/LogP for the iodo compound is 1.23, while the bromo analog has an ACD/LogP of 0.99 . These differences in density (~20% higher for iodo), boiling point (~62 °C higher), and lipophilicity (~0.24 LogP units) stem from the heavier and more polarizable iodine atom.

Physicochemical Properties Density Boiling Point Lipophilicity

Suzuki-Miyaura Cross-Coupling Reactivity: Dehalogenation Propensity of Iodo vs. Bromo/Chloro Pyrazoles

A direct head-to-head comparison of halogenated aminopyrazoles in the Suzuki-Miyaura cross-coupling reaction revealed that bromo and chloro derivatives are superior to iodo derivatives due to a reduced propensity for dehalogenation side reactions [1]. While specific yield data for 4-iodo-1-methyl-3-nitro-1H-pyrazole are not reported, the study establishes a class-level trend: iodopyrazoles undergo unwanted dehalogenation more readily than their bromo or chloro counterparts, which can compromise coupling efficiency and product purity unless reaction conditions are carefully optimized.

Palladium Catalysis Cross-Coupling Suzuki-Miyaura Dehalogenation

Recommended Applications for 4-Iodo-1-methyl-3-nitro-1H-pyrazole Based on Quantitative Differentiation


Palladium-Catalyzed Cross-Coupling Reactions Requiring Iodo-Specific Reactivity

The iodine atom serves as an excellent leaving group for Sonogashira, Heck, and Negishi couplings, as well as Suzuki-Miyaura reactions where the inherent higher reactivity of aryl iodides is desired [1]. However, users should anticipate potential dehalogenation side reactions and optimize catalyst/ligand systems accordingly [2]. The compound's high density and boiling point may also facilitate purification by distillation or recrystallization.

Synthesis of Radiolabeled Compounds via Isotopic Exchange

The presence of a heavy iodine atom makes 4-iodo-1-methyl-3-nitro-1H-pyrazole a candidate for radioiodination (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I) for the preparation of radiotracers or radiotherapeutic agents . The higher lipophilicity (LogP ~1.23) compared to bromo analogs may influence biodistribution and cellular uptake in biological studies .

Building Block for Diversely Functionalized Pyrazole Libraries

The iodo substituent enables sequential functionalization via selective cross-coupling, while the nitro group can be reduced to an amine for further derivatization. The established 79% synthetic yield provides a reliable foundation for scale-up, and the predicted physicochemical properties (density 2.4 g/cm³, boiling point 325.3°C) inform handling and purification strategies.

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